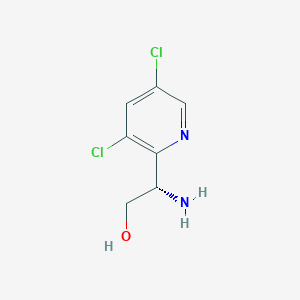

(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol

CAS No.:

Cat. No.: VC20363037

Molecular Formula: C7H8Cl2N2O

Molecular Weight: 207.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8Cl2N2O |

|---|---|

| Molecular Weight | 207.05 g/mol |

| IUPAC Name | (2S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethanol |

| Standard InChI | InChI=1S/C7H8Cl2N2O/c8-4-1-5(9)7(11-2-4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1 |

| Standard InChI Key | YNQMYDSBCWFLJI-ZCFIWIBFSA-N |

| Isomeric SMILES | C1=C(C=NC(=C1Cl)[C@@H](CO)N)Cl |

| Canonical SMILES | C1=C(C=NC(=C1Cl)C(CO)N)Cl |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyridine ring, a heterocyclic aromatic system known for its electron-deficient nature. Chlorine substitutions at the 3 and 5 positions enhance the ring’s electrophilicity, while the adjacent amino and hydroxyl groups introduce hydrogen-bonding capabilities. The (2S) configuration at the chiral center ensures enantioselective interactions, a critical factor in biological systems where stereochemistry often dictates activity.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈Cl₂N₂O |

| Molecular Weight | 207.05 g/mol |

| Chiral Center | (2S) Configuration |

| Functional Groups | Amino (-NH₂), Hydroxyl (-OH) |

| Substituents | 3,5-Dichloro-pyridyl |

The chlorine atoms increase lipophilicity, facilitating membrane permeability, while the polar functional groups enhance solubility in aqueous environments. This balance makes the compound suitable for diverse applications, from catalysis to bioactive molecule synthesis.

Synthesis Methods and Optimization

Key Synthetic Pathways

The synthesis of (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol typically involves the reaction of 3,5-dichloropyridine with an amino alcohol precursor under controlled conditions. Temperature, pressure, and reaction time are critical parameters influencing yield and enantiomeric excess. For example, hydrogenation reactions employing palladium on activated carbon (Pd/C) in methanol have been reported for analogous compounds, achieving yields up to 75% under inert atmospheres . While specific details for this compound remain proprietary, the general approach mirrors methodologies used for structurally similar amino alcohols.

Table 2: Generalized Synthesis Conditions

| Parameter | Typical Range |

|---|---|

| Catalyst | Pd/C, Ni, or chiral catalysts |

| Solvent | Methanol, Ethanol |

| Temperature | 25–80°C |

| Pressure | 1–5 atm (H₂) |

| Reaction Time | 4–24 hours |

Chiral auxiliaries, such as (R)-2-amino-2-(4-methoxyphenyl)ethanol, have been employed in asymmetric syntheses to achieve high enantiomeric purity in related compounds . These methods highlight the importance of stereocontrol in producing pharmacologically relevant intermediates.

Chemical Reactivity and Applications

Functional Group Transformations

The amino and hydroxyl groups enable nucleophilic substitutions, condensations, and coordination chemistry. For instance:

-

Acylation: The amino group reacts with acyl chlorides to form amides, enhancing metabolic stability.

-

Etherification: The hydroxyl group participates in Williamson synthesis, generating ether derivatives with altered solubility profiles.

These reactions underscore the compound’s versatility as a building block.

Industrial and Pharmaceutical Relevance

In pharmaceuticals, the compound serves as a precursor to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its pyridyl moiety mimics natural ligands, enabling interactions with enzymatic active sites. In agrochemicals, derivatives exhibit herbicidal and fungicidal activities by disrupting plant cell wall synthesis.

Biological Activities and Mechanistic Insights

Target Engagement and Selectivity

The compound’s amino group forms hydrogen bonds with aspartate or glutamate residues in proteins, while the chloropyridyl ring engages in hydrophobic interactions. This dual functionality is observed in AMPA receptor antagonists, where similar structures block glutamate binding pockets .

Table 3: Hypothesized Biological Targets

| Target Class | Potential Role |

|---|---|

| Kinases | ATP-binding site inhibition |

| GPCRs | Allosteric modulation |

| Ion Channels | Pore block or gating modulation |

In vitro assays using analogous compounds demonstrate IC₅₀ values in the micromolar range, suggesting moderate potency that could be optimized through structural derivatization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume